2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile
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Overview
Description
2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile is an organic compound that features a pyrazole ring substituted with an isobutyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an isobutyl group and a thiophene ring.
Introduction of the Acetonitrile Group: The acetonitrile group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by a nitrile group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazoles.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the thiophene ring make this compound useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The thiophene ring can participate in π-π interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile: Similar structure but with a different position of the acetonitrile group.
1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide: Similar core structure but with a carboximidamide group instead of an acetonitrile group.
Uniqueness
2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The combination of the isobutyl group, thiophene ring, and acetonitrile group provides a distinct set of chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C13H15N3S |
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Molecular Weight |
245.35 g/mol |
IUPAC Name |
2-[1-(2-methylpropyl)-3-thiophen-2-ylpyrazol-4-yl]acetonitrile |
InChI |
InChI=1S/C13H15N3S/c1-10(2)8-16-9-11(5-6-14)13(15-16)12-4-3-7-17-12/h3-4,7,9-10H,5,8H2,1-2H3 |
InChI Key |
WCFFHNZGRMPJGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=CS2)CC#N |
Origin of Product |
United States |
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